Cas no 2060025-68-3 (benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate)

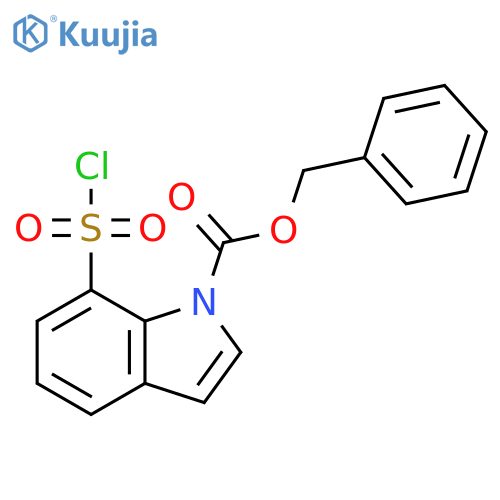

2060025-68-3 structure

商品名:benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate

CAS番号:2060025-68-3

MF:C16H12ClNO4S

メガワット:349.788782119751

MDL:MFCD30486503

CID:5183185

PubChem ID:125449972

benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-1-carboxylic acid, 7-(chlorosulfonyl)-, phenylmethyl ester

- benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate

-

- MDL: MFCD30486503

- インチ: 1S/C16H12ClNO4S/c17-23(20,21)14-8-4-7-13-9-10-18(15(13)14)16(19)22-11-12-5-2-1-3-6-12/h1-10H,11H2

- InChIKey: OJDBWMWVKZQQAE-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)C2=C(C=CC=C2S(Cl)(=O)=O)C=C1

benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-328320-10.0g |

benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate |

2060025-68-3 | 10.0g |

$3131.0 | 2023-02-23 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01041505-1g |

Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate |

2060025-68-3 | 95% | 1g |

¥3122.0 | 2023-03-11 | |

| Enamine | EN300-328320-0.25g |

benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate |

2060025-68-3 | 0.25g |

$670.0 | 2023-09-04 | ||

| Enamine | EN300-328320-1g |

benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate |

2060025-68-3 | 1g |

$728.0 | 2023-09-04 | ||

| Enamine | EN300-328320-1.0g |

benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate |

2060025-68-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-328320-0.05g |

benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate |

2060025-68-3 | 0.05g |

$612.0 | 2023-09-04 | ||

| Enamine | EN300-328320-5.0g |

benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate |

2060025-68-3 | 5.0g |

$2110.0 | 2023-02-23 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01041505-5g |

Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate |

2060025-68-3 | 95% | 5g |

¥9072.0 | 2023-03-11 | |

| Enamine | EN300-328320-0.5g |

benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate |

2060025-68-3 | 0.5g |

$699.0 | 2023-09-04 | ||

| Enamine | EN300-328320-10g |

benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate |

2060025-68-3 | 10g |

$3131.0 | 2023-09-04 |

benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate 関連文献

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

2060025-68-3 (benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate) 関連製品

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量